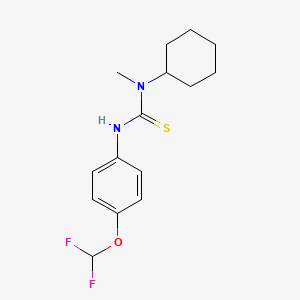

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2OS/c1-19(12-5-3-2-4-6-12)15(21)18-11-7-9-13(10-8-11)20-14(16)17/h7-10,12,14H,2-6H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGRMKVGZIREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea typically involves the reaction of cyclohexylamine with 4-(difluoromethoxy)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs.

Thiourea Derivatives

- 1-Cyclohexyl-3-(4-methylphenyl)thiourea: No direct activity data provided, but structurally similar thioureas are explored as enzyme inhibitors (e.g., tyrosine kinase or urease inhibitors) due to hydrogen-bonding capacity of the thiourea moiety .

- 1-(2,4-Dimethylphenyl)-3-methylthiourea : Ortho-substituents may limit binding to planar active sites; applications in agrochemicals or intermediates .

Nitrosourea Analogs (Non-thiourea)

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Exhibits rapid degradation (half-life ~5 minutes in plasma) and crosses the blood-brain barrier, with radioactivity in cerebrospinal fluid exceeding plasma levels by 3-fold in dogs. Excreted renally, with delayed hematopoietic toxicity .

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Shows antitumor activity but causes prolonged myelosuppression and hepatic/renal toxicity in humans .

Comparison with Target Compound :

Pharmacokinetic and Metabolic Differences

- Protein Binding : Cyclohexyl-containing compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show 40–60% plasma protein binding, while ethylene moieties remain unbound . The target compound’s difluoromethoxy group may reduce protein binding, enhancing free drug availability.

- Excretion : Thioureas are likely excreted renally, similar to nitrosoureas, but with faster clearance due to smaller molecular size .

Biological Activity

1-Cyclohexyl-3-(4-(difluoromethoxy)phenyl)-1-methylthiourea is a thiourea derivative with significant potential in biological applications. This compound, characterized by its unique molecular structure, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C14H18F2N2OS

- Molecular Weight : 302.37 g/mol

- CAS Number : 398996-05-9

The compound features a cyclohexyl group, a difluoromethoxyphenyl group, and a methylthiourea moiety, which contribute to its biological activity. Thiourea derivatives are known for their ability to interact with various biological targets due to their structural versatility.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

This dual mechanism allows the compound to exert multiple biological effects, making it a candidate for further therapeutic development.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mitochondrial pathways.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Mitochondrial dysfunction |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. It demonstrates effectiveness against several pathogenic strains.

Table 2: Antibacterial and Antifungal Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

A study published in Pharmaceutical Research explored the structure-activity relationship (SAR) of thiourea derivatives, including this compound. The findings highlighted that modifications to the phenyl group significantly impacted the biological activity, indicating that the difluoromethoxy substitution enhances potency against cancer cells and pathogens .

Additionally, another investigation focused on the compound's ability to modulate mitochondrial bioenergetics in neuroblastoma cells. The results demonstrated that treatment with the compound increased ATP production via oxidative phosphorylation, suggesting a potential mechanism for its cytoprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.